molecular formula C8H4Li2O4 B147971 Dilithium terephthalate CAS No. 42596-02-1

Dilithium terephthalate

Cat. No. B147971
CAS RN: 42596-02-1
M. Wt: 178 g/mol
InChI Key: RCRBCNZJGBTYDI-UHFFFAOYSA-L
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Description

Dilithium terephthalate is an organic compound with the molecular formula C8H4Li2O4 . It is used in organic batteries due to its low cost, biodegradability, renewability, and environmental friendliness . The synthesized dilithium terephthalate has well-grown crystallinity and non-uniform shaped particles without impurities .


Synthesis Analysis

Dilithium terephthalate can be synthesized through an incomplete acid-base neutralization reaction . Its subsequent thermally induced decarboxylation mechanism leads to the formation of a new polymorph of dilithium . Another method of synthesis involves the use of waste soda bottles via microwave depolymerization .


Molecular Structure Analysis

The molecular structure of dilithium terephthalate is characterized by an average mass of 177.997 Da and a monoisotopic mass of 178.042969 Da . The amino-functionalized material possesses a previously unknown crystal structure .


Chemical Reactions Analysis

The electrochemical performance of dilithium terephthalate is influenced by the choice of carbon conductors and electrolytes in organic batteries . The high lithium transference number of LiTFSI/TEGDME and the high electrical conductivity of graphene contribute to its good electrochemical properties .


Physical And Chemical Properties Analysis

Dilithium terephthalate has a melting point of 300°C and is easily soluble in water and acetone. It has a density of 1.5 g/cm3 and is a stable compound that is highly resistant to moisture and heat. When dissolved in water, it forms a transparent solution.

Scientific Research Applications

Lithium Battery Applications

Dilithium terephthalate is extensively studied for its applications in lithium batteries. Lakraychi et al. (2018) explored the substituent effect on the redox potential of lithium terephthalate, assessing symmetrical dilithium disubstituted-terephthalates as anode materials for lithium-ion batteries (Lakraychi, Dolhem, Djedaïni-Pilard, & Bécuwe, 2018). Similarly, Zhang et al. (2019) improved the electrochemical performance of dilithium terephthalate-based organic lithium-ion batteries by using sodium alginate as a binder, leading to significant improvements in capacity and efficiency (Zhang, Ren, Han, Xiao, Wang, & Meng, 2019).

Material Composition and Structural Studies

Kaduk's research (2000) on the crystal structures of dilithium terephthalate provides essential insights into its molecular arrangement, which is crucial for understanding its electrochemical properties (Kaduk, 2000). Lim and Kim (2018) focused on optimizing the electrolyte and carbon conductor for dilithium terephthalate organic batteries, contributing to the development of more efficient and environmentally friendly battery technologies (Lim & Kim, 2018).

Electrochemical Behavior and Polymorphism

Bernard et al. (2022) examined the impact of polymorphism on the electrochemical behavior of dilithium (2,3-dilithium-oxy-)terephthalate vs. Li, highlighting the role of crystal chemistry in the efficiency of organic electrodes (Bernard, Jouhara, Quarez, Levieux-Souid, Le Caër, Tran-Van, Renault, & Poizot, 2022).

Fuel Cell Applications

Renault et al. (2013) explored the unique properties of dilithium (2,5-dilithium-oxy)-terephthalate salt in the context of fuel cells, demonstrating its dual electrochemical/chemical reactivity, which allows a Li cell based on this organic salt to operate as a sort of "Li/O2 fuel cell" in emergencies (Renault, Gottis, Barrès, Courty, Chauvet, Dolhem, & Poizot, 2013).

Anode Material for Lithium-Ion Batteries

Renault et al. (2017) presented the synthesis and characterization of dilithium 2-aminoterephthalate as a novel anode material for lithium-ion batteries, showing stable capacities and promising rate capabilities (Renault, Oltean, Ebadi, Edström, & Brandell, 2017).

Safety And Hazards

While there is limited information available on the specific safety and hazards of dilithium terephthalate, it is generally considered to be environmentally friendly due to its use in organic batteries .

Future Directions

The future of dilithium terephthalate lies in its potential use in rechargeable lithium organic batteries . The use of molecular engineering focused on tailoring redox-active organic moieties could lead to significant progress in this area . Additionally, the mitigation of lithium polysulfide shuttling in lithium-sulfur batteries using dilithium terephthalate is a promising area of research .

properties

IUPAC Name

dilithium;terephthalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.2Li/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRBCNZJGBTYDI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Li2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dilithium terephthalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
L Kumaresan, K Kasiviswanathan… - …, 2022 - Wiley Online Library
… It was used in an acid‐base reaction to produce the dilithium terephthalate (Li 2 TP). By using 1 H, 13 CNMR, and FTIR spectroscopy, the obtained TPA and its salt Li 2 TP are …
JE Lim, JK Kim - Korean Journal of Chemical Engineering, 2018 - Springer
… We investigated the influence of carbon conductors and electrolytes in organic batteries using dilithium terephthalate (Li2C8H4O4). The synthesized dilithium terephthalate has well-…
Number of citations: 18 link.springer.com
S Zhang, S Ren, D Han, M Xiao, S Wang… - Journal of Power Sources, 2019 - Elsevier
… -based organic electrode material dilithium terephthalate is improved … Due to its high water solubility, dilithium terephthalate … of not only organic dilithium terephthalate anode, but also …
Number of citations: 21 www.sciencedirect.com
AE Lakraychi, F Dolhem, F Djedaini-Pilard… - Electrochemistry …, 2018 - Elsevier
… an increase in the reduction potential in the case of bromo and methoxy groups and almost the same in the case of amino group compared to unmodified dilithium terephthalate. In …
Number of citations: 21 www.sciencedirect.com
JA Kaduk - Acta Crystallographica Section B: Structural Science, 2000 - scripts.iucr.org
… The van der Waals repulsion energy in dilithium terephthalate is relatively small and the cell … der Waals repulsion is larger than in dilithium terephthalate. Depending on the force field, …
Number of citations: 121 scripts.iucr.org
S Renault, VA Oltean, M Ebadi, K Edström, D Brandell - Solid State Ionics, 2017 - Elsevier
… carboxylates – including the closely structurally related dilithium terephthalate 1 – dilithium 2-… As compared to dilithium terephthalate 1, the addition of an amino group seems to have a …
Number of citations: 11 www.sciencedirect.com
S Ghosh, MA Makeev, Z Qi, H Wang… - ACS Sustainable …, 2020 - ACS Publications
In this work, we report an efficient synthesis approach of disodium terephthalate and its application as a potential battery anode material. Disodium terephthalate is upcycled from waste …
Number of citations: 40 pubs.acs.org
MF Beeguma, LU Kumaria… - Rasayaa Journal Of …, 2008 - rasayanjournal.co.in
A complete vibrational spectrum analysis of dilithium terephthalate is performed. The normal mode wavenumbers are calculated on the basis of ab initio force fields using Hartree-Fock 6…
Number of citations: 11 rasayanjournal.co.in
A Jouhara, L Rzesny, V Rialland, C Latouche… - …, 2023 - Wiley Online Library
… In 2009, Armand and co-workers were the first to report the reversible lithium uptake of such functional groups in the solid state through the dilithium terephthalate salt (Li2-TP), also …
A Banerjee, RB Araujo, M Sjödin, R Ahuja - Nano Energy, 2018 - Elsevier
… The crystal structure prediction of the investigated host compounds dilithium terephthalate (Li 2 TP) and diethyl terephthalate (Et 2 Li 0 TP) together with their crystal modification upon …
Number of citations: 15 www.sciencedirect.com

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